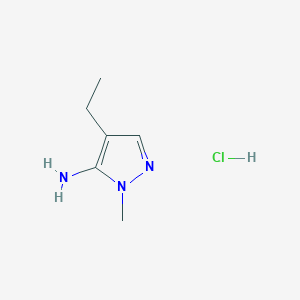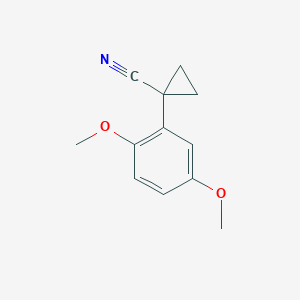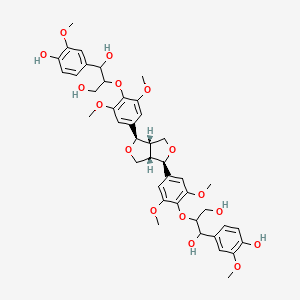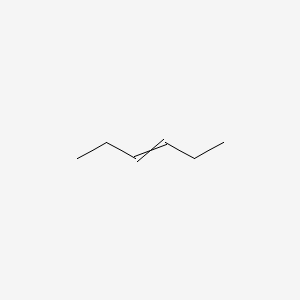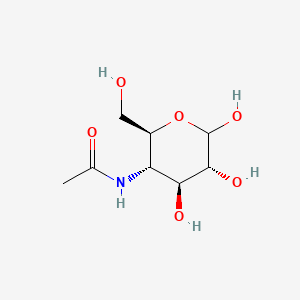
4-Acetamido-2,6-dideoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2,6-dideoxy-D-glucose is a derivative of glucose, characterized by the presence of an acetamido group at the 4th position and the absence of hydroxyl groups at the 2nd and 6th positions. This compound is a type of amino sugar, which plays a crucial role in various biological processes and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,6-dideoxy-D-glucose typically involves the modification of 2-acetamido-2-deoxy-D-glucose. One common method includes the conversion of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside to benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-2,6-dideoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be deeply oxidized into carboxyl groups through a 6-electron pathway, resulting in products like gluconic acid and glucaric acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like 4-acetamido-TEMPO and catalysts such as air-breathing Pt-C . These reactions typically occur under mild conditions, such as room temperature.
Major Products: The major products formed from the oxidation of this compound include gluconic acid and glucaric acid .
Aplicaciones Científicas De Investigación
4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .
Comparación Con Compuestos Similares
- UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose
- 2,4-diacetamido-2,4,6-trideoxy-D-glucose
Comparison: 4-Acetamido-2,6-dideoxy-D-glucose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds like UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose, it has different functional groups and reactivity patterns . This uniqueness makes it valuable in specific research applications, particularly in the study of glycosaminoglycans and the development of fuel cells .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
Clave InChI |
NXOIDIQQIJEXGY-KEWYIRBNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
SMILES canónico |
CC(=O)NC1C(OC(C(C1O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



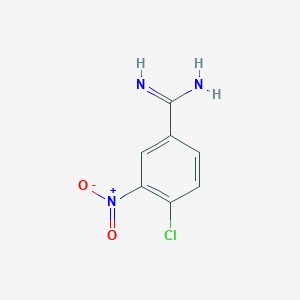

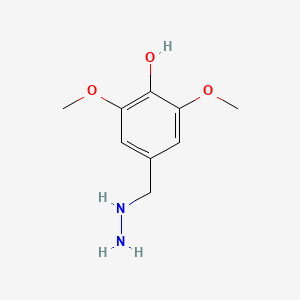

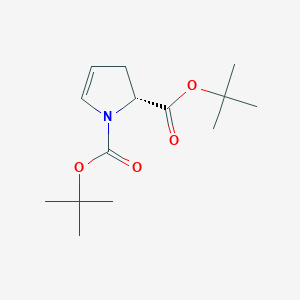
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
